1,7,10-Trioxadispiro[2.2.4.2]dodecane
Overview
Description
1,7,10-Trioxadispiro[2.2.4.2]dodecane is a complex organic compound characterized by its unique spirocyclic structure. This compound is known for its stability and versatility in various chemical reactions, making it a valuable subject of study in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7,10-Trioxadispiro[2.2.4.2]dodecane typically involves the reaction of specific diols with formaldehyde under acidic conditions. The reaction proceeds through a series of condensation and cyclization steps to form the spirocyclic structure. The reaction conditions often include:
Temperature: Moderate temperatures around 50-70°C.
Catalysts: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.
Solvents: Common solvents include methanol or ethanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
1,7,10-Trioxadispiro[2.2.4.2]dodecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Thionyl chloride in an inert solvent like dichloromethane.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1,7,10-Trioxadispiro[2.2.4.2]dodecane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a biochemical probe due to its stable spirocyclic structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1,7,10-Trioxadispiro[2.2.4.2]dodecane involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. The pathways involved often include:
Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access.
Signal Modulation: Interacting with cellular receptors to modulate signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxane: A simpler cyclic ether with two oxygen atoms.
1,3,5-Trioxane: A trimer of formaldehyde with a similar cyclic structure.
Spiro[2.2]pentane: A spirocyclic compound with a simpler carbon framework.
Uniqueness
1,7,10-Trioxadispiro[2.2.4.2]dodecane is unique due to its intricate spirocyclic structure, which imparts stability and reactivity. Unlike simpler cyclic ethers, it can participate in a broader range of chemical reactions and has more diverse applications in scientific research and industry.
Properties
IUPAC Name |
2,7,10-trioxadispiro[2.2.46.23]dodecane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-3-9(10-5-6-11-9)4-2-8(1)7-12-8/h1-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZFZQFOSWXYHDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC13CO3)OCCO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00477071 | |
Record name | 1,7,10-Trioxadispiro[2.2.4.2]dodecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00477071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83365-44-0 | |
Record name | 1,7,10-Trioxadispiro[2.2.4.2]dodecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00477071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,7,10-trioxadispiro[2.2.4^{6}.2^{3}]dodecane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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